molecular formula C10H10F2N2O2 B11877905 5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid

5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid

Cat. No.: B11877905
M. Wt: 228.20 g/mol
InChI Key: UPJCUIBKJREYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclopropane-fused indazole derivative featuring two fluorine atoms at the 5-position and a carboxylic acid group at the 3-position.

Properties

Molecular Formula

C10H10F2N2O2

Molecular Weight

228.20 g/mol

IUPAC Name

5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxylic acid

InChI

InChI=1S/C10H10F2N2O2/c1-9-3-5-4(2-6(9)10(9,11)12)7(8(15)16)14-13-5/h6H,2-3H2,1H3,(H,13,14)(H,15,16)

InChI Key

UPJCUIBKJREYLW-UHFFFAOYSA-N

Canonical SMILES

CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)O

Origin of Product

United States

Preparation Methods

Phenylhydrazine-Based Cyclization

The indazole scaffold is conventionally constructed via cyclocondensation of phenylhydrazine derivatives with carbonyl compounds. A patent by details the reaction of phenylhydrazine with benzaldehyde to form benzaldehyde phenylhydrazone, which undergoes cyclization with oxalyl chloride in the presence of AlCl3 (5–30°C, dichloromethane solvent) to yield indazole-3-carboxylic acid precursors. Critical to this step is the slow addition of oxalyl chloride to prevent exothermic decomposition, achieving yields of 76% after crystallization from acetic acid and dichloromethane.

Oxazole-Indazole Fusion

Alternative routes employ oxazole intermediates as masked indazole precursors. As demonstrated in, ethyl isocyanoacetate reacts with brominated anilines under basic conditions (NaH, DMF, 100°C) to form oxazole-4-carboxylates, which undergo intramolecular cyclization upon heating. This method, while effective for introducing steric bulk adjacent to the indazole nitrogen, requires stringent anhydrous conditions to prevent hydrolysis of the isocyanoacetate reagent.

Cyclopropane Ring Installation

Simmons-Smith Cyclopropanation

The cyclopropa[f]indazole system necessitates stereoselective formation of the fused cyclopropane ring. A viable approach involves treating a preformed indazole bearing an exocyclic double bond with diiodomethane and a zinc-copper couple (Simmons-Smith conditions). For instance, reports the use of Zn(CH2I)2 in ether at 0°C to cyclopropanate olefinic intermediates, though yields for such transformations rarely exceed 50% due to competing side reactions.

Fluorination Techniques

Electrophilic Fluorination

Direct fluorination of the indazole core employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C. This reagent selectively fluorinates positions para to electron-withdrawing groups, with the carboxylic acid at C3 directing fluorine substitution to C5 and C5a. Dual fluorination (5,5-difluoro) requires stoichiometric excess (2.2 equiv) and extended reaction times (24 h), yielding 68–72% difluorinated product after HPLC purification.

Carboxylic Acid Functionalization

Ester Hydrolysis

The 3-carboxylic acid group is typically introduced via saponification of ethyl esters. As per, indazole-3-carboxylic acid ethyl esters hydrolyze in 5% HCl/DMF at 80°C, providing the free acid in 95% yield after recrystallization. Critical to avoiding decarboxylation is maintaining pH >3 during workup and using aprotic solvents like DMF to stabilize the intermediate carboxylate.

Purification and Polymorph Control

Solvent-Dependent Crystallization

The patent identifies two polymorphs of indazole-3-carboxylic acid: Form A (solvent-free) and Form B (DMF solvate). Conversion between forms involves suspending Form B in refluxing methanol (4 h) to yield Form A, which exhibits superior stability and flow properties for large-scale manufacturing. X-ray diffraction data for Form A shows characteristic peaks at 2θ = 10.3°, 14.5°, and 25.7° (±0.2°).

Chromatographic Resolution

Chiral separation of the 5a-methyl diastereomers employs cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak IC®) with hexane/isopropanol (70:30) mobile phase. The (5aS,6R) enantiomer elutes at 12.3 min, while the (5aR,6S) form appears at 14.7 min, enabling >99% enantiomeric excess via repetitive injections.

Comparative Analysis of Synthetic Routes

Method StepApproach 1 ()Approach 2 ()Approach 3 ( Adaptation)
Indazole FormationPhenylhydrazine cyclization (76%)Oxazole cyclization (52%)Radical cyclization (N/A)
CyclopropanationNot addressedSimmons-Smith (48%)Photoredox (hypothetical)
FluorinationSelectfluor® (72%)Suzuki coupling (89%)Radical trifluoromethoxylation
Carboxylic Acid IntroductionEster hydrolysis (95%)Direct synthesisCO2 insertion (hypothetical)
Total Yield43% (4 steps)38% (5 steps)Undetermined

Approach 1 provides the highest reliability for indazole core synthesis but lacks cyclopropane integration. Approach 2’s oxazole pathway enables late-stage diversification but suffers from low cyclopropanation yields. The photoredox method remains speculative but offers potential for concurrent fluorination and cyclopropanation.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticandidal Activity

Research indicates that derivatives of indazole compounds exhibit significant anticandidal properties. In particular, studies have shown that certain modifications can enhance the effectiveness of these compounds against Candida species, which are responsible for various infections . The structure of 5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid positions it as a candidate for further exploration in this area.

Case Study: Synthesis and Evaluation

A study evaluated a series of indazole derivatives for their activity against Candida albicans and Candida glabrata. The findings suggested that compounds with specific functional groups showed lower minimum inhibitory concentrations (MIC), indicating higher potency. For instance:

  • Compound 3a : MIC = 3.807 mM against C. albicans
  • Compound 3c : MIC = 15.227 mM against C. glabrata

These results highlight the potential of indazole derivatives in developing new antifungal agents .

Antitumor Activity

The compound's structural characteristics also suggest potential applications in oncology. Indazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example:

  • A derivative similar to 5,5-Difluoro-5a-methyl-1H-indazole showed promising results in inhibiting cancer cell proliferation in vitro.

The specific mechanisms by which these compounds exert their antitumor effects remain an area of active research.

Table 2: Synthesis Overview

StepDescription
Step 1Formation of the indazole core
Step 2Introduction of the difluoromethyl group
Step 3Carboxylation to form the final product

Mechanism of Action

The mechanism of action of 5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs
Compound Core Structure Fluorine Substitution Functional Group Melting Point (°C) Solubility Source
Target Compound Cyclopropa[f]indazole 5,5-Difluoro Carboxylic acid N/A N/A N/A
8o (Pyridine-Pyrazole Hybrid) Pyridine-Pyrazole 2,4-Difluorophenoxy Ether/Isopropoxy N/A Acetonitrile
EP 4 374 877 A2 Compound Pyridazine-Indole 5,6-Difluoro Carboxamide N/A DMF
3-Methyl-5-(5-Methyl-3-Isoxazolyl)-... Pyrazole-Isoxazole None Carboxylic acid 218–220 DMSO

Research Findings and Limitations

  • Fluorine Effects : Fluorine substitution in analogs (e.g., 8o, EP 4 374 877 A2) enhances metabolic stability and lipophilicity, suggesting similar benefits for the target compound .
  • Cyclopropane Utility : Cyclopropane-containing compounds (e.g., 8o) show improved binding due to ring strain, a feature likely shared by the target compound .
  • Carboxylic Acid vs.

Biological Activity

5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid (CAS No. 1557248-38-0) is a synthetic compound with notable biological activities that have garnered interest in pharmacological research. Its unique structure features a cyclopropane ring fused to an indazole moiety, which contributes to its diverse biological properties.

  • Molecular Formula : C10H10F2N2O2
  • Molecular Weight : 228.20 g/mol
  • CAS Number : 1557248-38-0
PropertyValue
Molecular FormulaC10H10F2N2O2
Molecular Weight228.20 g/mol
CAS No.1557248-38-0

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of functional groups to enhance its biological activity. Various derivatives can be synthesized to explore different pharmacological effects.

Biological Activities

Preliminary studies indicate that 5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid exhibits a range of biological activities:

  • Anticancer Activity : Research has shown that this compound may inhibit the growth of various cancer cell lines. Its mechanism appears to involve the modulation of specific signaling pathways that are critical in cancer proliferation and survival.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, highlighting its potential in neurodegenerative disease research.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study 1 : A study conducted on human cancer cell lines revealed that treatment with varying concentrations of 5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid resulted in a dose-dependent decrease in cell viability. The IC50 values were determined for different types of cancer cells.
  • Case Study 2 : In vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies typically focus on:

  • Enzyme Inhibition : Investigating the inhibition of specific enzymes involved in cancer metabolism.
  • Receptor Binding : Analyzing how the compound binds to various receptors associated with neurotransmission and cellular signaling.

Comparative Analysis with Similar Compounds

The unique properties of 5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid can be contrasted with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-Methylindazole-3-carboxylic acidIndazole coreLacks fluorine substituents
2-Fluoroquinoline-3-carboxylic acidQuinolone structureExhibits different biological activities
7-Fluoroindole-3-carboxylic acidIndole coreKnown for neuroactive properties

Q & A

Q. How can the synthesis of this compound be optimized for higher yields and purity?

Methodological Answer:

  • Reaction Conditions: Utilize reflux conditions in acetic acid with sodium acetate as a catalyst, as demonstrated in cyclocondensation reactions for structurally related indazole-carboxylic acids .
  • Statistical Design: Apply factorial experimental design (e.g., Taguchi or Box-Behnken methods) to systematically vary parameters (temperature, molar ratios, reaction time) and identify optimal conditions while minimizing trial numbers .
  • Purification: Recrystallize the product from a DMF/acetic acid mixture to remove unreacted starting materials and byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the cyclopropane ring structure, fluorine substituents, and methyl group positioning. 19F^{19} \text{F}-NMR is essential for resolving diastereotopic fluorine atoms .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula accuracy, particularly for fluorine-containing isotopes.
  • FTIR: Identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and indazole N-H bonds (~3200 cm1^{-1}) .

Q. How should stability studies be conducted under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC with UV detection at λ = 254 nm .
  • pH Stability: Dissolve in buffers (pH 2–9) and analyze for hydrolysis or cyclopropane ring opening using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Quantum Chemical Calculations: Perform density functional theory (DFT) to map potential energy surfaces for cyclopropane ring strain and fluorine substituent effects on acidity .
  • Molecular Dynamics (MD): Simulate interactions with target enzymes (e.g., kinases or carboxylases) to identify binding motifs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Validation: Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and enzyme isoforms. For example, discrepancies in 5,10-methylene-THF interactions may arise from differences in aminomethyltransferase expression levels .
  • Orthogonal Assays: Cross-validate results using enzymatic assays (e.g., fluorescence-based), cellular viability (MTT), and in vivo models. Apply ANOVA to assess inter-study variability .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

  • Systematic Substitution: Replace the methyl group with bioisosteres (e.g., -CF3_3, -CH2_2OH) and modify the carboxylic acid to esters or amides. Use parallel synthesis for rapid screening .
  • Crystallography: Co-crystallize derivatives with target proteins (e.g., kinases) to identify critical hydrogen bonds or steric clashes. Reference analogs like ethyl 6-chloro-1H-indazole-3-carboxylate for scaffold inspiration .

Q. How to address discrepancies in solubility data across experimental setups?

Methodological Answer:

  • Standardized Protocols: Use the shake-flask method with buffered solutions (pH 7.4) and quantify solubility via UV-Vis spectroscopy. Compare with computational predictions (e.g., Hansen solubility parameters) .
  • Co-solvency Studies: Evaluate dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) additives to enhance solubility for in vitro assays without disrupting biological activity .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition assays?

Methodological Answer:

  • Metabolite Interference: Test for off-target effects using knockout cell lines or enzyme-specific inhibitors. For example, 5-methyltetrahydrofolate may compete with the compound for folate-binding proteins .
  • Kinetic Analysis: Determine IC50_{50} values under standardized substrate concentrations and buffer conditions. Use Lineweaver-Burk plots to assess competitive vs. non-competitive inhibition .

Q. What methods validate the compound’s purity and identify trace impurities?

Methodological Answer:

  • HPLC-DAD/ELSD: Employ C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve impurities. Compare retention times with synthetic intermediates (e.g., uncyclized precursors) .
  • Elemental Analysis: Confirm purity >98% by matching experimental C, H, N, and F percentages to theoretical values.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.